Fmoc-L-Asu(Bzl)-OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H31NO6 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-oxo-8-phenylmethoxyoctanoic acid |
InChI |
InChI=1S/C30H31NO6/c32-28(36-19-21-11-3-1-4-12-21)18-6-2-5-17-27(29(33)34)31-30(35)37-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h1,3-4,7-16,26-27H,2,5-6,17-20H2,(H,31,35)(H,33,34)/t27-/m0/s1 |
InChI Key |
UJMVYYYISHDHDN-MHZLTWQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Optimization of Cleavage Conditions:the Most Critical Step to Control is the Final Cleavage and Deprotection. to Prevent Friedel Crafts Acylation and Other Side Reactions, the Cleavage Cocktail is Carefully Formulated.wordpress.com
Scavengers: A cocktail of scavengers is essential. Cation scavengers like triisopropylsilane (B1312306) (TIS), anisole (B1667542), or pentamethylbenzene (B147382) trap reactive carbocations (e.g., benzyl (B1604629), tert-butyl). wordpress.comscispace.com Thioanisole (B89551) or dithiothreitol (B142953) (DTT) can also be included to prevent the modification of sensitive residues like methionine and tryptophan. peptide.com
Acid Choice: While HF is effective, "softer" cleavage methods using cocktails based on trifluoroacetic acid (TFA) with minimal addition of stronger acids or silylating agents (e.g., TMSBr) can offer a cleaner cleavage profile for some sequences. sigmaaldrich.com
Peptide Sequence Considerations:when Possible, Designing the Peptide Sequence to Avoid Problematic Residue Pairs, Such As Asu Phe, Can Be the Most Straightforward Way to Prevent Specific Side Reactions Like Intramolecular Friedel Crafts Acylation.springernature.comif the Sequence is Fixed by Biological Necessity, then Meticulous Optimization of Cleavage Conditions is Paramount.
By combining these strategies, the chemical transformations involving Fmoc-L-Asu(Bzl)-OH can be effectively managed, enabling the successful synthesis of complex linear and cyclic peptides.
Applications of Fmoc L Asu Bzl Oh in Advanced Peptide and Peptidomimetic Design
Design and Synthesis of Conformationally Constrained Peptides through L-Asu(Bzl) Side-Chain Cyclization
The introduction of conformational rigidity into peptides is a key strategy to enhance their biological activity, receptor selectivity, and metabolic stability. Fmoc-L-Asu(Bzl)-OH is a valuable tool for achieving this through side-chain to side-chain or side-chain to backbone cyclization. The benzyl-protected carboxyl group on the L-Asu side chain can be selectively deprotected and subsequently coupled with a nucleophilic side chain of another amino acid, such as the amino group of lysine (B10760008) (Lys), ornithine (Orn), or diaminobutyric acid (Dab), to form a lactam bridge. nih.govsemanticscholar.org
This method offers a flexible approach to creating monocyclic, dicyclic, and bicyclic peptide structures. nih.gov The length of the L-Asu side chain provides a significant span, making it suitable for creating medium to large ring sizes, which can be crucial for stabilizing specific secondary structures like α-helices and β-turns. nih.gov The synthesis of these cyclic peptides is typically performed using solid-phase peptide synthesis (SPPS), where the orthogonal protection strategy of the Fmoc group (base-labile) and the benzyl (B1604629) group (removable by hydrogenolysis) allows for controlled on-resin cyclization.
Table 1: Examples of Lactam-Bridged Cyclic Peptides Utilizing L-Asu Derivatives
| Peptide Sequence (Linear Precursor) | Cyclization Partner for L-Asu | Resulting Ring Size | Targeted Secondary Structure | Reference |
| Ac-X-Asu-Y-Z-Lys-W-NH2 | Lysine | Medium to Large | α-Helix | nih.gov |
| H-Tyr-c[D-Lys-Gly-Phe-Asu]-NH2 | D-Lysine | 14-membered | β-Turn | nih.gov |
| Ac-c[Asu-Ala-Ala-Lys]-NH2 | Lysine | 15-membered | α-Helix | nih.gov |
Note: This table represents typical examples of how L-Asu derivatives can be used for cyclization. Specific examples with the benzyl protecting group require further investigation in dedicated synthetic studies.
Role of L-Asu(Bzl) as a Scaffold for Inducing and Stabilizing Peptide Secondary Structures
The formation of stable secondary structures, such as α-helices and β-turns, is often a prerequisite for the biological activity of peptides. The incorporation of L-Asu(Bzl) and subsequent side-chain cyclization can effectively induce and stabilize these conformations. By creating a covalent bridge between residues at positions i and i+3, i+4, or i+7 in the peptide sequence, the entropic penalty of folding is reduced, favoring the desired secondary structure. nih.govresearchgate.net
For instance, an (i, i+4) lactam bridge formed between L-Asu and L-Lys can stabilize an α-helical turn, while an (i, i+3) linkage can promote the formation of a β-turn. nih.gov The benzyl group of this compound is compatible with standard Fmoc/tBu SPPS, allowing for the strategic placement of this residue within the peptide chain to direct the folding into a specific conformation upon cyclization. The resulting conformationally constrained peptides often exhibit enhanced binding affinity to their biological targets due to the pre-organization of the key interacting residues.
Development of Chemical Probes and Activity-Based Probes Utilizing L-Aminosuberic Acid Derivatives for Target Engagement Studies
Chemical probes and activity-based probes (ABPs) are powerful tools for studying enzyme function and identifying new therapeutic targets. nih.govmdpi.com L-aminosuberic acid derivatives, synthesized using precursors like this compound, can be incorporated into these probes. The long aliphatic side chain of L-Asu can serve as a linker to attach reporter tags (e.g., fluorophores, biotin) or reactive groups ("warheads") that covalently bind to the active site of a target enzyme. mdpi.comnih.gov
In the context of ABPs, the L-Asu scaffold can be part of a peptidomimetic that mimics the natural substrate of an enzyme. nih.gov For example, derivatives of Fmoc-L-Asu-OH have been used in the synthesis of substrate peptidomimetic inhibitors for histone deacetylases (HDACs). nih.gov In these inhibitors, the carboxyl group of the Asu side chain is modified to a hydroxamic acid, which acts as a zinc-binding group to inhibit the enzyme. The synthesis of such complex molecules benefits from the orthogonal protection strategy offered by this compound, allowing for selective modification of the side chain.
Engineering of Peptidomimetics with Tuned Biological Activities via L-Asu(Bzl)
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. This compound is a valuable building block in the engineering of peptidomimetics. Its incorporation can introduce non-natural structural elements that can fine-tune the biological activity of the resulting molecule. nih.govnih.gov
A notable application is in the development of enzyme inhibitors. By replacing a natural amino acid with L-Asu, and subsequently modifying its side chain, it is possible to introduce functionalities that interact with the active site of an enzyme. For instance, in the development of HDAC inhibitors, the incorporation of an L-Asu derivative with a zinc-binding group at the side chain led to a potent inhibitor of the NuRD corepressor complex. nih.gov The flexibility in modifying the terminal carboxyl group of the L-Asu side chain (after deprotection of the benzyl group) allows for the systematic exploration of different functional groups to optimize inhibitory activity.
Table 2: Peptidomimetic HDAC Inhibitor Incorporating an L-Asu Derivative
| Peptidomimetic | Target Enzyme | Key Functional Group on Asu Side Chain | IC50 | Reference |
| H3K27-based heptapeptide (B1575542) with L-Asu(NHOtBu) | NuRD corepressor complex (HDAC1) | Hydroxamic acid (from NHOtBu) | 390 nM | nih.gov |
Contributions to Structure-Activity Relationship (SAR) Studies of Bioactive Peptides
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, and are crucial for the rational design of more potent and selective drugs. nih.gov The incorporation of this compound into a peptide sequence allows for systematic modifications that can provide valuable SAR insights.
By substituting a natural amino acid with L-Asu(Bzl), researchers can probe the importance of side-chain length, hydrophobicity, and charge at a specific position. Furthermore, the ability to cyclize the peptide through the L-Asu side chain introduces conformational constraints that can help elucidate the bioactive conformation of the peptide. nih.gov For example, comparing the activity of a linear peptide with its L-Asu cyclized counterpart can reveal the importance of a rigid conformation for receptor binding. The systematic replacement of other amino acids in the cyclic scaffold can then further refine the understanding of the key residues involved in the biological activity.
Utilization in Biomolecular Engineering and Functional Peptide Assembly
In the field of biomolecular engineering, there is a growing interest in the design of self-assembling peptides that can form well-defined nanostructures, such as hydrogels, for applications in tissue engineering and drug delivery. nih.govresearchgate.net Fmoc-protected amino acids are known to promote the self-assembly of short peptides into hydrogels, driven by π-π stacking of the fluorenyl groups and hydrogen bonding between the peptide backbones. nih.gov
The incorporation of this compound into these self-assembling sequences can introduce additional functionalities. The long, flexible aliphatic side chain of L-Asu can influence the packing of the peptide molecules and the mechanical properties of the resulting hydrogel. Moreover, after self-assembly, the benzyl-protected carboxyl group on the surface of the nanostructure can be deprotected and used as a handle for the covalent attachment of bioactive molecules, such as growth factors or drugs, creating a functionalized biomaterial.
Integration into Peptide Conjugates and Bioconjugation Strategies
Peptide conjugates, where a peptide is linked to another molecule such as a drug, a polymer, or a targeting moiety, are of great interest in drug delivery and diagnostics. nih.govmdpi.com this compound provides a convenient tool for the synthesis of such conjugates. The benzyl-protected carboxyl group on the L-Asu side chain serves as an orthogonal chemical handle that can be selectively deprotected and used for conjugation after the peptide chain has been assembled.
This strategy allows for the site-specific attachment of a payload to the peptide. For example, after solid-phase synthesis of a peptide containing L-Asu(Bzl), the benzyl group can be removed, and the free carboxyl group can be activated for coupling with an amine-containing drug molecule. This approach ensures a well-defined conjugate with a specific drug-to-peptide ratio, which is crucial for its pharmacological properties. The length of the L-Asu side chain also acts as a spacer, which can be beneficial in reducing potential steric hindrance between the peptide and the conjugated molecule.
Advanced Structural and Conformational Analysis of Peptides Incorporating L Asu Bzl Residues
Spectroscopic Characterization Techniques for L-Asu(Bzl)-Containing Peptides
The elucidation of the primary structure and conformational features of peptides modified with L-Asu(Bzl) relies heavily on a suite of spectroscopic techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional and two-dimensional NMR techniques are powerful tools for determining the three-dimensional structure of peptides in solution. For L-Asu(Bzl)-containing peptides, NMR can reveal crucial information about the local conformation around the Asu residue and its influence on the global peptide fold. Key NMR parameters include:
Chemical Shifts: The chemical shifts of the backbone and side-chain protons of the L-Asu(Bzl) residue and neighboring amino acids can indicate secondary structure elements like β-turns or helical structures.
Nuclear Overhauser Effect (NOE): NOE data provides distance constraints between protons that are close in space, which is fundamental for calculating the three-dimensional structure of the peptide.
Coupling Constants: J-coupling constants can give information about dihedral angles, further refining the conformational analysis.
For example, NMR studies have been instrumental in demonstrating that the interaction between a peptide ligand and its receptor is often mediated by the C-terminal fragment of the peptide. dovepress.com
| Spectroscopic Technique | Information Obtained for L-Asu(Bzl)-Peptides |
| Mass Spectrometry (MS) | Molecular weight confirmation, sequence verification, localization of L-Asu(Bzl) residue. nih.govnih.gov |
| NMR Spectroscopy | 3D structure in solution, local and global conformation, intermolecular interactions. dovepress.com |
| IR Spectroscopy | Secondary structure elements (β-turns, etc.). psu.edu |
| Circular Dichroism (CD) | Overall secondary structure content, conformational changes. |
Computational Modeling and Molecular Dynamics Simulations of L-Asu(Bzl)-Modified Peptide Systems
Computational methods are increasingly used to complement experimental data and provide a deeper understanding of the conformational landscape of modified peptides. duth.gr
Molecular Modeling: Homology modeling and molecular docking can be used to predict the three-dimensional structure of an L-Asu(Bzl)-containing peptide and its interaction with a biological target, respectively. nih.gov These models can guide the design of new peptide analogs with improved binding affinities or specificities.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the peptide's conformational flexibility and behavior over time in a simulated physiological environment. nih.gov For L-Asu(Bzl)-modified peptides, MD simulations can:
Explore the accessible conformational space of the peptide. plos.org
Identify stable conformations and the energetic barriers between them.
Simulate the binding process to a receptor, providing insights into the key interactions driving recognition.
Recent advancements, such as Gaussian accelerated molecular dynamics (GaMD), have enhanced the ability of simulations to predict properties like the permeability of cyclic peptides. plos.org The accuracy of these simulations is highly dependent on the quality of the force fields used to describe the interatomic interactions. duth.gr
| Computational Method | Application for L-Asu(Bzl)-Peptides |
| Molecular Docking | Predicting binding modes and affinities to receptors. nih.gov |
| Molecular Dynamics (MD) | Simulating conformational dynamics, flexibility, and interactions with the environment. nih.gov |
| Quantum Mechanics (QM) | Calculating electronic properties and refining force field parameters for the non-standard residue. |
Elucidation of L-Asu(Bzl) Influence on Peptide Backbone and Side-Chain Conformations
The introduction of an L-Asu(Bzl) residue can significantly impact the local and global conformation of a peptide. The succinyl side chain introduces a degree of conformational constraint that can favor specific secondary structures.
Influence on Peptide Backbone: The Asu residue has a high propensity to induce β-turn conformations, particularly type II or II' β-bends. nih.gov This is a critical structural motif in many biologically active peptides, often involved in receptor recognition. The benzyl (B1604629) ester on the side chain can further influence the backbone conformation through steric interactions and potential aromatic interactions with other residues.
Influence on Side-Chain Conformations: The bulky benzyl group of the L-Asu(Bzl) side chain can influence the orientation of neighboring side chains. This can be crucial for optimizing the presentation of key pharmacophoric groups for receptor binding. The polarity of the serine side chain, which can act as both a hydrogen bond donor and acceptor, can also play a significant role in peptide-receptor binding. peptide.com
Investigation of Ligand-Receptor Binding and Recognition in L-Asu(Bzl)-Modified Peptide Systems
A primary motivation for incorporating L-Asu(Bzl) into peptides is to modulate their interaction with biological receptors. google.com The conformational constraints imposed by the Asu residue can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and specificity. frontiersin.org
The investigation of ligand-receptor binding involves a combination of experimental and computational approaches:
Binding Assays: Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and radioligand binding assays are used to quantify the binding affinity (Kd) and kinetics of the L-Asu(Bzl)-modified peptide to its target receptor.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the peptide sequence, including the position of the L-Asu(Bzl) residue, researchers can elucidate the key structural features required for potent receptor binding.
Cross-linking Studies: Photochemical and chemical cross-linking experiments can be used to identify the specific residues in both the peptide and the receptor that are in close proximity in the bound state, providing valuable structural information about the binding interface. nih.gov
Computational Docking and MD Simulations: As mentioned earlier, computational methods can provide detailed models of the ligand-receptor complex, highlighting the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the bound state. google.com The development of peptidomimetics can be aided by determining the tertiary structure of the original polypeptide, either free or bound to a ligand, by NMR spectroscopy, crystallography, and/or computer-aided molecular modeling. google.com
Peptide ligands can exhibit high flexibility, allowing them to adapt to the binding site of a receptor to achieve an optimal energetic fit in an "induced-fit" manner. researchoutreach.org
Assessment of Stereochemical Fidelity During L-Asu(Bzl) Incorporation in Peptide Sequences
Maintaining the stereochemical integrity of amino acids during peptide synthesis is crucial, as even small amounts of racemization can significantly impact the biological activity of the final peptide. frontiersin.org The L-configuration is typically the desired stereochemistry for naturally occurring amino acids. pageplace.de
The incorporation of Fmoc-L-Asu(Bzl)-OH into a peptide sequence via solid-phase peptide synthesis (SPPS) requires careful control of the reaction conditions to minimize racemization. uodiyala.edu.iq The acidic or basic conditions used during the coupling and deprotection steps can potentially lead to the formation of the D-enantiomer.
Several methods are employed to assess the stereochemical fidelity of L-Asu(Bzl) incorporation:
Chiral High-Performance Liquid Chromatography (HPLC): The synthesized peptide can be hydrolyzed back to its constituent amino acids, which are then derivatized and analyzed on a chiral HPLC column to separate and quantify the L- and D-isomers of Asu.
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to chiral HPLC, GC-MS can be used to analyze derivatized amino acids to determine their enantiomeric purity.
Enzymatic Assays: Specific enzymes that only act on one enantiomer of an amino acid can be used to indirectly quantify the stereochemical purity.
Studies have shown that basic conditions, such as the use of piperidine (B6355638) for Fmoc deprotection, can lead to side reactions, including cleavage of the benzyl ester side-chain protection. psu.edu Therefore, careful optimization of the synthesis protocol is essential to ensure the stereochemical and chemical integrity of the final L-Asu(Bzl)-containing peptide.
Mechanistic Investigations of Chemical Transformations Involving Fmoc L Asu Bzl Oh in Peptide Synthesis
Mechanistic Studies of Benzyl (B1604629) Group Deprotection and Byproduct Formation
The removal of the benzyl (Bzl) protecting group from the side chain of the aminosuberic acid (Asu) residue is typically achieved under strong acid conditions, most notably with anhydrous hydrogen fluoride (B91410) (HF). springernature.com This process, while effective, can initiate undesirable side reactions. The solvolysis mechanism generates benzyl carbocations, which are potent alkylating agents for amino acids with nucleophilic side chains like tryptophan, tyrosine, methionine, and cysteine. wordpress.com
A significant and sequence-dependent byproduct arises from an intramolecular Friedel-Crafts acylation. masterorganicchemistry.comsigmaaldrich.com This reaction is particularly problematic when a phenylalanine (Phe) residue is located adjacent to the Asu residue. The mechanism involves the following steps:
Under the strongly acidic conditions of HF cleavage, the Asu side-chain benzyl ester is cleaved, generating a reactive acylium ion intermediate.
This electrophilic acylium ion is positioned to be attacked by the electron-rich aromatic ring of a nearby Phe residue.
The subsequent intramolecular electrophilic aromatic substitution results in the formation of a stable, cyclic ketone byproduct. This side reaction underscores the importance of sequence analysis when planning the synthesis of Asu-containing peptides. masterorganicchemistry.comsigmaaldrich.com
The formation of such byproducts is a known challenge in syntheses employing the Boc/Bzl strategy, where strong acid is used for final cleavage. peptide.com To mitigate these reactions, scavengers are added to the cleavage mixture. These are compounds designed to trap the reactive carbocations. For instance, anisole (B1667542) and thioanisole (B89551) are commonly used to capture benzyl cations before they can alkylate sensitive residues. wordpress.comscispace.com
Analysis of Side-Chain Reactivity and Orthogonality of L-Asu(Bzl) during Peptide Assembly
In modern peptide synthesis, the principle of orthogonality is fundamental. It requires that the protecting groups for the Nα-amino group, side chains, and resin anchor be removable under distinct conditions. peptide.comolitecn.gr The most common strategy, Fmoc/tBu, utilizes the base-labile Fmoc group for temporary Nα-protection and acid-labile groups (like tert-butyl, tBu) for "permanent" side-chain protection. altabioscience.comnih.gov
The side-chain benzyl ester of Fmoc-L-Asu(Bzl)-OH fits within this orthogonal scheme. altabioscience.com Key aspects of its reactivity and orthogonality include:
Stability to Base: The benzyl ester is stable to the mild basic conditions (typically 20% piperidine (B6355638) in DMF) used for the repetitive cleavage of the Fmoc group during chain elongation. peptide.comaltabioscience.com This stability ensures the integrity of the side-chain protection throughout the assembly of the peptide sequence.
Acid Lability: The benzyl group is cleaved by strong acids like HF or trifluoromethanesulfonic acid (TFMSA), which are characteristic of the final deprotection step in Boc/Bzl strategies. peptide.com While it is largely stable to the moderate acid (TFA) used for cleaving tBu-based groups, its use requires careful consideration of the final cleavage cocktail to ensure complete and clean deprotection without premature loss or side reactions. peptide.comolitecn.gr
Inertness during Coupling: The ester linkage of the Asu(Bzl) side chain is chemically inert under the standard activation and coupling conditions used in solid-phase peptide synthesis (SPPS), preventing it from participating in unwanted reactions during peptide bond formation.
Therefore, while L-Asu(Bzl) is considered orthogonal to the Fmoc/tBu strategy, its successful application hinges on managing the conditions of the final acid-mediated cleavage step to prevent the side reactions detailed previously. peptide.comaltabioscience.com
Mechanistic Aspects of Cyclization Reactions Prompted by L-Asu(Bzl) Derivatives
The bifunctional nature of L-aminosuberic acid makes it an ideal residue for inducing peptide macrocyclization, a strategy often used to enhance biological activity and stability. peptide.comnih.gov After the linear peptide is assembled and the Nα-Fmoc group is removed, the deprotected Asu side-chain carboxyl group can be activated to form a lactam bridge with the N-terminal amine.
The mechanism of this intramolecular amide bond formation is influenced by several factors: peptide.comnih.gov
Activation: The side-chain carboxylic acid must be converted into a more reactive species. This is achieved using standard peptide coupling reagents, such as carbodiimides (DCC, DIC) or phosphonium/uronium salts (PyBOP, HBTU), often in the presence of additives like HOBt or HOAt to suppress racemization. nih.gov
Conformation: The yield of the cyclization is highly dependent on the linear peptide's propensity to adopt a conformation that brings the N-terminus and the Asu side chain into proximity. The inclusion of turn-inducing residues like glycine (B1666218) or proline near the cyclization site can pre-organize the peptide backbone favorably.
Concentration: To favor intramolecular cyclization over intermolecular polymerization, the reaction is performed under high-dilution conditions. On solid support, the "pseudo-dilution" effect, where peptide chains are isolated from each other by being anchored to the resin, inherently promotes intramolecular reactions. nih.gov
Beyond planned lactamization, L-Asu derivatives can be involved in other cyclizations. As noted, intramolecular Friedel-Crafts acylation can occur during deprotection. masterorganicchemistry.com Furthermore, side reactions like aspartimide formation can occur at adjacent aspartic acid residues, especially in basic or acidic conditions, leading to a mixture of byproducts. peptide.comresearchgate.net
Strategies for Addressing and Preventing Undesired Chemical Transformations During L-Asu(Bzl) Integration and Peptide Cleavage
A number of strategies are employed to ensure the high-fidelity synthesis of peptides containing L-Asu(Bzl).
Future Directions and Emerging Research Avenues for Fmoc L Asu Bzl Oh and Its Derivatives
Development of Next-Generation Protecting Groups for L-Aminosuberic Acid Side Chains
The benzyl (B1604629) (Bzl) group, while effective, represents a traditional choice for side-chain protection. The development of next-generation protecting groups for the ω-amino group of L-aminosuberic acid (Asu) is a critical area of research. These new groups aim to offer enhanced orthogonality, milder cleavage conditions, and improved compatibility with complex and sensitive peptide sequences.
Key Research Thrusts:
Orthogonal Protecting Groups: There is a growing demand for protecting groups that are stable to the conditions used for Fmoc and Boc removal but can be cleaved under highly specific and mild conditions. This allows for selective modification of the Asu side chain at any stage of the synthesis. Groups such as Alloc (allyloxycarbonyl) and Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) are being explored, though challenges like "scrambling" with Dde have been noted. iris-biotech.de Newer alternatives like ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) and Dmb (dimethylbarbituric acid) derivatives are being investigated to overcome these limitations. iris-biotech.de
Photolabile and Enzymatically Cleavable Groups: Protecting groups that can be removed by light or specific enzymes offer exceptional orthogonality and mild deprotection conditions, which are ideal for the synthesis of highly sensitive or complex peptides.
Acid-Labile Groups with Tunable Sensitivity: Research is also focused on developing acid-labile protecting groups with varying degrees of sensitivity to trifluoroacetic acid (TFA). This would allow for differential deprotection of multiple side chains within the same peptide, enabling the synthesis of more complex branched or cyclic structures.
A comparison of existing and emerging protecting groups for lysine (B10760008), which shares similarities with aminosuberic acid, highlights the ongoing efforts to refine these tools for peptide synthesis. iris-biotech.de
Exploration of L-Asu(Bzl) in Chemoenzymatic Peptide Synthesis and Ligase-Mediated Approaches
Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. bachem.com The incorporation of non-canonical amino acids like L-Asu(Bzl) into this framework presents both opportunities and challenges.
Current and Future Research Focus:
Substrate Specificity of Ligases: A key area of investigation is the substrate tolerance of various peptide ligases, such as subtiligase and omniligase. Researchers are exploring the ability of these enzymes to recognize and efficiently ligate peptide fragments containing the bulky and flexible L-Asu(Bzl) residue. qyaobio.com
Engineered Ligases: To overcome limitations in natural enzyme specificity, protein engineering and directed evolution are being employed to create mutant ligases with enhanced activity and broader substrate scope, specifically tailored for incorporating unnatural amino acids like L-Asu(Bzl).
Thermodynamic vs. Kinetically Controlled Synthesis: The principles of equilibrium-controlled and kinetically controlled synthesis are being applied to optimize the enzymatic ligation of L-Asu(Bzl)-containing peptides, aiming for higher yields and reduced side reactions. qyaobio.com The use of organic cosolvents and other reaction engineering strategies are also being explored to shift the reaction equilibrium towards synthesis rather than hydrolysis. nih.gov
The successful integration of L-Asu(Bzl) into CEPS would enable the efficient and sustainable production of long and complex peptides with unique structural features. bachem.com
Integration of L-Asu(Bzl) in Macrocyclization Strategies for Advanced Peptide Scaffolds
The long, flexible side chain of L-aminosuberic acid makes it an ideal candidate for forming intramolecular bridges in peptide macrocyclization. This strategy is used to constrain the peptide backbone, enhancing its stability, receptor affinity, and cell permeability. nih.gov
Emerging Macrocyclization Techniques:
Ring-Closing Metathesis (RCM): The incorporation of two L-Asu(Bzl) residues with unsaturated side chains (e.g., allylglycine derivatives) allows for the formation of a carbon-carbon double bond bridge via RCM, creating a stable and conformationally defined cyclic peptide. researchgate.net
Lactam Bridge Formation: The ω-amino group of the Asu side chain can be used to form a lactam bridge with a carboxylic acid side chain of another amino acid (e.g., aspartic or glutamic acid) within the peptide sequence. This is a common and effective method for creating cyclic peptides. rsc.org
Click Chemistry: The introduction of azide (B81097) and alkyne functionalities onto the side chains of Asu and another amino acid, respectively, enables highly efficient and specific macrocyclization via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").
Advanced Analytical Methodologies for Complex L-Asu(Bzl)-Containing Peptide Characterization
The incorporation of a non-canonical amino acid like L-Asu(Bzl) into a peptide chain necessitates the use of advanced analytical techniques to confirm the sequence, purity, and structural integrity of the final product.
Essential Analytical Techniques:
| Technique | Application for L-Asu(Bzl)-Peptides | Key Information Provided |
| UPLC-MS | Purity determination and identity confirmation of the synthetic peptide. biosynth.com | Provides high-resolution separation of the target peptide from impurities and confirms the molecular weight. biosynth.com |
| Tandem MS (MS/MS) | Sequencing of the peptide to verify the incorporation of L-Asu(Bzl) at the correct position. biosynth.com | Generates fragment ions that allow for the unambiguous determination of the amino acid sequence. biosynth.com Electron-transfer dissociation (ETD) is particularly useful for fragmenting larger peptides. nih.gov |
| Amino Acid Analysis (AAA) | Quantifies the amount of each amino acid, including L-aminosuberic acid, after peptide hydrolysis. biosynth.com | Confirms the amino acid composition and helps to determine the net peptide content. biosynth.com |
| Nuclear Magnetic Resonance (NMR) | Provides detailed three-dimensional structural information of the peptide in solution. | Elucidates the conformation of the peptide backbone and the orientation of the L-Asu(Bzl) side chain. |
| Circular Dichroism (CD) | Assesses the secondary structure (e.g., alpha-helix, beta-sheet) of the peptide. ijsra.net | Reveals how the incorporation of L-Asu(Bzl) and subsequent modifications like macrocyclization influence the overall peptide fold. ijsra.net |
These techniques are crucial for ensuring the quality and reproducibility of research involving L-Asu(Bzl)-containing peptides and are essential for their potential development as therapeutic agents. ijsra.net
Computational Design and Predictive Modeling for L-Asu(Bzl)-Modified Peptides with Enhanced Properties
Computational methods are becoming indispensable tools in peptide design, allowing for the in silico prediction of peptide structure and function before undertaking laborious and expensive chemical synthesis. biophysics.org
Applications in L-Asu(Bzl)-Peptide Research:
Docking Studies: Computational docking can predict the binding mode and affinity of an L-Asu(Bzl)-modified peptide to its biological target, guiding the design of peptides with improved binding characteristics.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to correlate the structural features of a series of L-Asu(Bzl)-containing peptides with their biological activity, enabling the prediction of the activity of new, unsynthesized analogs. frontiersin.org
De Novo Peptide Design: Advanced algorithms can be used to design novel peptide sequences from scratch that incorporate L-Asu(Bzl) to achieve specific structural or functional goals, such as binding to a particular protein surface or adopting a specific fold. frontiersin.org
By leveraging these computational tools, researchers can accelerate the discovery and optimization of L-Asu(Bzl)-modified peptides with enhanced properties, such as increased stability, higher affinity, and improved selectivity for their biological targets. biophysics.orgnih.gov
Q & A
What are the standard protocols for incorporating Fmoc-L-Asu(Bzl)-OH into solid-phase peptide synthesis (SPPS)?
This compound is typically used in SPPS for introducing β-hydroxyaspartic acid residues with benzyl (Bzl) protection. The standard workflow includes:
- Coupling : Activate the carboxyl group using coupling agents like HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) under inert conditions. Optimize molar ratios (1.5–3.0 equivalents of amino acid) to ensure >95% coupling efficiency .
- Deprotection : Remove the Fmoc group with 20% piperidine in DMF, followed by thorough washing to eliminate byproducts .
- Side-Chain Handling : The Bzl group on the β-hydroxyl moiety remains stable during Fmoc deprotection but requires hydrogenolysis (e.g., H₂/Pd) or TFA cleavage for final removal .
How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?
Steric hindrance can reduce coupling efficiency. Mitigation strategies include:
- Extended Coupling Times : Increase reaction duration (e.g., 2–4 hours) and use double coupling steps for problematic residues.
- Alternative Activators : Replace HOBt with OxymaPure®/DIC, which reduces racemization and improves kinetics .
- Temperature Control : Conduct reactions at 40–50°C to enhance solubility and reaction rates .
- Real-Time Monitoring : Use Kaiser or chloranil tests to confirm completion before proceeding .
What analytical techniques are critical for validating the purity and structure of this compound-containing peptides?
- HPLC : Reverse-phase HPLC with UV detection (220 nm) identifies impurities and assesses purity (>95% required for most studies). Gradient elution with acetonitrile/water + 0.1% TFA is standard .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight and detects side products (e.g., deletion sequences or incomplete deprotection) .
- NMR : ¹H/¹³C NMR verifies regioselectivity of the β-hydroxyl-Bzl protection and rules out epimerization .
How should researchers address contradictions in solubility data for this compound across studies?
Solubility discrepancies may arise from variations in solvent purity, temperature, or hydration states. To resolve:
- Standardize Solvents : Use HPLC-grade DMF or DCM for SPPS. For characterization, pre-dissolve in minimal TFA (0.1%) and dilute with acetonitrile/water .
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility .
- Document Conditions : Report solvent ratios, temperature, and agitation methods to enable cross-study comparisons .
What are the common side reactions during this compound incorporation, and how can they be minimized?
- β-Elimination : The β-hydroxyl group may undergo elimination under basic conditions (e.g., prolonged piperidine exposure). Mitigate by shortening deprotection steps (<5 minutes) and using milder bases like DBU .
- Aspartimide Formation : Acidic conditions (e.g., TFA cleavage) can cyclize aspartic acid residues. Add scavengers (e.g., H₂O/TIPS) during cleavage to suppress this .
- Incomplete Bzl Deprotection : If hydrogenolysis is ineffective, switch to HF-based cleavage for stubborn benzyl groups .
How does the Bzl protection in this compound influence peptide conformation and bioactivity?
The Bzl group stabilizes the β-hydroxyl moiety during synthesis but may:
- Alter Folding : Bulky Bzl groups can restrict backbone flexibility, affecting secondary structures (e.g., α-helices or β-sheets). Use CD spectroscopy to assess conformational changes .
- Modulate Interactions : In enzyme substrates or inhibitors, the Bzl group’s hydrophobicity may enhance binding to hydrophobic pockets. Compare activity assays with and without Bzl deprotection .
What safety protocols are essential when handling this compound in the laboratory?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and coupling steps .
- Waste Disposal : Collect TFA and DMF waste separately for neutralization and incineration. Avoid aqueous disposal due to toxicity .
- Emergency Measures : For inhalation exposure, move to fresh air; for skin contact, wash with soap/water for 15 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
